N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the phenyl ring, as well as an amino group on the acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-methylbenzaldehyde and 2-[(2-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial and antifungal properties due to the presence of the Schiff base moiety.
Medicine: Explored for potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of various organic compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety can form coordination complexes with metal ions, which can then interact with biological molecules. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
- N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the bromine atom and the hydroxyl group enhances its reactivity and potential for forming coordination complexes, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C17H18BrN3O2 |
---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C17H18BrN3O2/c1-11-5-3-4-6-15(11)19-10-16(22)21-20-9-13-8-14(18)7-12(2)17(13)23/h3-9,19,23H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI Key |
JLXVSIBDNFMFKD-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)C)O |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C(=CC(=C2)Br)C)O |
Origin of Product |
United States |
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